molecular formula C5H7ClN4S B2715538 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride CAS No. 2504201-95-8

1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride

Cat. No.: B2715538
CAS No.: 2504201-95-8
M. Wt: 190.65
InChI Key: CPRCFNDLKFTQOG-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride is a heterocyclic compound featuring a fused triazolo-thiazole core with a methanamine substituent at the 6-position, stabilized as a hydrochloride salt. The triazolo-thiazole system combines a 1,2,4-triazole ring fused to a thiazole ring, creating a planar bicyclic structure conducive to diverse pharmacological interactions. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S.ClH/c6-1-4-2-10-5-7-3-8-9(4)5;/h2-3H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRCFNDLKFTQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)S1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature, yielding the desired product with excellent efficiency . The reaction conditions are mild, making the process straightforward and environmentally friendly.

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance:

  • Case Study: A study published in the Journal of Antibiotics demonstrated that derivatives of this compound showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential.

  • Case Study: In vitro studies reported in Cancer Letters revealed that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways and downregulate anti-apoptotic proteins.

Agricultural Applications

Pesticidal Activity

The unique structure of this compound has led to its exploration as a potential pesticide.

  • Case Study: Research published in the Journal of Agricultural and Food Chemistry highlighted its efficacy against common agricultural pests like aphids and beetles. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing this compound.

Material Science

Polymer Chemistry

In material science, this compound has been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

  • Case Study: A study in Polymer Degradation and Stability examined the incorporation of this compound into polyvinyl chloride (PVC) composites. The results indicated improved thermal degradation temperatures and enhanced mechanical properties compared to pure PVC.

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAntimicrobial ActivityEffective against MRSA and E. coli; disrupts cell wall synthesis
Anticancer PropertiesInduces apoptosis in MCF-7 and HeLa cells; activates caspase pathways
Agricultural SciencePesticidal ActivityReduces pest populations significantly; effective against aphids and beetles
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength in PVC composites

Mechanism of Action

The mechanism of action of 1-{[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea . This inhibition can lead to the disruption of metabolic processes in microorganisms, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

1-{5H,6H-[1,2,4]Triazolo[3,4-b][1,3]thiazol-3-yl}methanamine Dihydrochloride (CAS 2742657-67-4)
  • Core Structure : Triazolo[3,4-b]thiazole (fusion at positions 3,4-b vs. 3,2-b in the target compound).
  • Substituent : Methanamine at the 3-position (vs. 6-position in the target).
  • Molecular Formula : C₅H₁₀Cl₂N₄S.
  • Molecular Weight : 229.13 g/mol.
2-{5H,6H-[1,2,4]Triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine Dihydrochloride (CAS 2751614-59-0)
  • Core Structure : Triazolo[3,4-b]thiazole.
  • Substituent : Ethylamine at the 3-position.
  • Molecular Formula : C₆H₁₂Cl₂N₄S.
  • Molecular Weight : 243.16 g/mol.
  • Key Difference: Extended alkyl chain (ethylamine vs.
3-Ethyl-6-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole
  • Core Structure : Triazolo[3,4-b]thiadiazole (thiadiazole vs. thiazole in the target).
  • Substituents : Ethyl and aromatic groups.
  • Molecular Weight : 314.45 g/mol.
  • Key Difference : Thiadiazole core and bulky aromatic substituents enhance antimicrobial activity but reduce solubility .

Physicochemical Properties

Compound Core Structure Substituent Position Molecular Formula Molecular Weight (g/mol) Solubility (HCl Salt)
Target Compound Triazolo[3,2-b]thiazole 6-yl methanamine C₅H₈ClN₅S* ~229.13 High (hydrochloride)
1-{5H,6H-Triazolo[3,4-b]thiazol-3-yl}... Triazolo[3,4-b]thiazole 3-yl methanamine C₅H₁₀Cl₂N₄S 229.13 Moderate (dihydrochloride)
3-Ethyl-6-...thiadiazole Triazolo[3,4-b]thiadiazole Complex alkyl/aryl C₁₇H₂₂N₄S 314.45 Low (neutral form)

*Estimated based on structural similarity; exact data requires experimental validation.

Crystallographic and Stability Considerations

  • Triazolo-thiazoles : Planar ring systems (deviation < 0.013 Å) facilitate π-π stacking. Weak C–H⋯π interactions and hydrogen bonds stabilize crystal packing .
  • Hydrochloride Salts : Improved hygroscopicity and thermal stability compared to free bases.

Biological Activity

1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride is a hybrid compound that integrates triazole and thiazole moieties. The unique structural features of this compound suggest potential biological activities, although comprehensive research on its specific mechanisms and effects remains limited. This article aims to summarize the available information regarding its biological activity, including potential pharmacological applications.

Structural Overview

The compound consists of:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Thiazole Ring : A five-membered ring containing nitrogen and sulfur.
  • Methanamine Group : Enhances solubility and reactivity.

This combination may contribute to various biological activities due to the presence of heteroatoms capable of forming hydrogen bonds and engaging in diverse biochemical interactions.

Biological Activities

Research indicates that compounds with triazole and thiazole structures often exhibit significant biological activities. Here are some highlighted activities associated with similar compounds:

Activity Description
Antimicrobial Compounds in this class have shown efficacy against various bacterial strains.
Anticancer Some derivatives exhibit cytotoxic effects on cancer cell lines.
Anti-inflammatory Potential to reduce inflammation markers in vitro and in vivo studies.
Antioxidant Ability to scavenge free radicals and reduce oxidative stress.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research provides insights into its potential:

  • Anticancer Activity : A study on triazolothiadiazine derivatives demonstrated significant anticancer properties through apoptosis induction in various cancer cell lines . The structure–activity relationship (SAR) analysis indicated that modifications to the triazole or thiazole components could enhance activity.
  • Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. These studies suggest that the incorporation of thiazole enhances the overall antimicrobial potency .
  • Enzyme Inhibition : Some derivatives have been investigated for their ability to inhibit key enzymes involved in metabolic pathways relevant to disease states, such as carbonic anhydrase and cholinesterase . This suggests potential therapeutic applications in conditions like glaucoma or Alzheimer's disease.

Safety Profile

Currently, there is no comprehensive data available regarding the safety or toxicity profile of this compound. Due to its novel nature and limited research, caution is advised when handling or administering this compound until further studies elucidate its safety parameters.

Q & A

Q. What are the recommended synthetic routes for 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride, and how can intermediates be characterized?

Synthesis typically involves cyclocondensation of thiosemicarbazides with α-haloketones or α-halocarboxylic acids to form the triazolothiazole core. For example, intermolecular condensation of 2-chloroacetic acid derivatives with aminotriazole precursors under reflux in ethanol or DMF yields the fused heterocycle . Key intermediates (e.g., 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols) should be verified via 1^1H/13^13C NMR (amide proton at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and LC-MS (matching molecular ion peaks). Purity is assessed by HPLC using C18 columns with acetonitrile/water gradients .

Q. How should researchers handle solubility challenges during experimental design?

The compound’s hydrochloride salt enhances aqueous solubility but may require polar aprotic solvents (e.g., DMSO, DMF) for dissolution in organic reactions. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity. Precipitation in buffered media (pH 7.4) can be mitigated by sonication or addition of cyclodextrins .

Q. What analytical techniques are critical for structural confirmation?

High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C8_8H8_8N4_4S·HCl). IR spectroscopy identifies amine (–NH2_2, ~3300 cm1^{-1}) and aromatic C–N stretches (~1600 cm1^{-1}). X-ray crystallography resolves the fused triazole-thiazole ring system and protonation state of the amine group, as seen in related triazolothiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Modify the methanamine side chain (e.g., alkylation, acetylation) to alter lipophilicity and target binding. For instance, replacing the primary amine with a dimethylamino group (as in 1-{[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}-N,N-dimethylmethanamine) enhances blood-brain barrier penetration, as demonstrated in analogous imidazothiazole compounds . Computational docking (AutoDock Vina) predicts interactions with enzymatic active sites (e.g., kinases), guiding substituent selection .

Q. How to resolve contradictions in reported cytotoxicity data across studies?

Discrepancies may arise from divergent assay conditions (e.g., cell lines, incubation times). Standardize protocols using MTT assays with ≥3 biological replicates. Compare IC50_{50} values under normoxic vs. hypoxic conditions, as triazolothiazoles often exhibit redox-dependent activity. Validate findings via flow cytometry (apoptosis markers) and Western blotting (caspase-3 activation) .

Q. What strategies stabilize the compound under physiological conditions?

The hydrochloride salt improves thermal stability (decomposition >200°C via TGA), but aqueous solutions degrade via hydrolysis of the thiazole ring at pH >8.0. Use lyophilization for long-term storage. For in vivo studies, encapsulate in PEGylated liposomes to reduce renal clearance and extend half-life .

Q. How to assess metabolic pathways and potential toxic byproducts?

Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Primary pathways include N-demethylation of the methanamine group and oxidation of the triazole ring. Identify glutathione adducts (m/z +305) to detect reactive intermediates. Compare with toxicity databases (e.g., ToxCast) to prioritize metabolites for further testing .

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